molecular formula C6H12Cl2N4O B2620184 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride CAS No. 2089277-57-4

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

Cat. No.: B2620184
CAS No.: 2089277-57-4
M. Wt: 227.09
InChI Key: RANPUWDGXQTEMT-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound offered for research and development purposes. It has a molecular formula of C6H12Cl2N4O and a molecular weight of 227.09 . The CAS number for this compound is 2089277-57-4 . The structure of this molecule features an azetidin-3-ol (a three-carbon, one-nitrogen ring with a hydroxyl group) linked to a 1-methyl-1H-1,2,3-triazole ring, supplied as a dihydrochloride salt . This unique structure makes it a valuable chemical building block for researchers in medicinal chemistry and drug discovery. Compounds containing both the azetidine and triazole motifs are of significant interest in the synthesis of novel pharmaceuticals and biologically active molecules, though the specific applications and mechanism of action for this particular compound are areas for ongoing scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-methyltriazol-4-yl)azetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANPUWDGXQTEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2(CNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves the following steps:

  • Formation of the Triazole Ring:

  • Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving the appropriate precursors.

  • Methylation: The triazole ring is methylated to introduce the 1-methyl group.

  • Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution at the tertiary nitrogen, particularly in the presence of electrophilic reagents:

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated azetidine derivative68%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂, 0°C→rtSulfonamide analog54%

Mechanistic Insight :

  • The basicity of the azetidine nitrogen (pKₐ ≈ 9.1) facilitates deprotonation and subsequent attack on electrophiles .

Oxidation of the Hydroxyl Group

The hydroxyl group at the 3-position of the azetidine ring can be oxidized to a ketone:

Oxidizing AgentConditionsProductYieldReference
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C, 2 h3-Oxoazetidine-triazole conjugate61%
Dess-Martin periodinaneCH₂Cl₂, rt, 4 hSame as above78%

Limitations : Over-oxidation to carboxylic acids is avoided by using mild conditions.

Cross-Coupling Reactions

The triazole ring participates in metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-triazole hybrid65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated triazole derivative58%

Key Observations :

  • The electron-withdrawing nature of the triazole enhances the reactivity of adjacent positions in coupling reactions .

Acid-Base Reactions

The compound forms salts due to its basic azetidine nitrogen and acidic triazole protons (pKₐ ≈ 8.2 for triazole):

ReactionConditionsProductReference
Salt formationHCl (g), Et₂ODihydrochloride salt (native form)
DeprotonationNaOH (1M), H₂OFree base

Applications :

  • The dihydrochloride salt improves solubility in aqueous media for biological assays .

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring undergoes ring-opening:

ConditionsReagent/ProcessProductYieldReference
H₂SO₄ (conc.), refluxHydrolysisLinear amino alcohol89%
NaNH₂, THF, −78°Cβ-EliminationAllylamine derivative43%

Mechanistic Pathway :

  • Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring cleavage .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing triazole groups exhibit significant antimicrobial activity. The azetidine structure contributes to the lipophilicity of the molecule, enhancing its ability to penetrate cell membranes and reach intracellular targets. Studies have demonstrated that derivatives of triazole compounds can act as effective inhibitors against a range of pathogens, including bacteria and fungi .

Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with similar structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key enzymes involved in DNA synthesis . The dual action of antimicrobial and anticancer properties presents a unique opportunity for developing multifunctional therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated various derivatives of triazole compounds for their antimicrobial properties. The synthesized compounds were tested against multiple strains of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study reported that specific modifications to the triazole structure enhanced cytotoxicity against colorectal cancer cells (HT29), with some compounds showing IC50 values in the micromolar range. These findings support further exploration into the therapeutic applications of this class of compounds .

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride C6H12Cl2N4O 227.09 2089277-57-4 Azetidin-3-ol core, 1,2,3-triazole substituent
3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride C6H9N3O2 155.16 Not reported Azetidin-3-ol core, pyrazole substituent
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride C5H12Cl2N4 199.08 Not reported Methylamine backbone, 1,2,4-triazole substituent
[(3-Bromothiophen-2-yl)methyl][(1-ethyl-1H-1,2,3-triazol-5-yl)methyl]amine dihydrochloride C10H14BrCl2N4S 372.13 Not reported Bromothiophene and ethyl-triazole substituents

Structural Differences and Implications

Triazole vs. Pyrazole Substitution The target compound’s 1,2,3-triazole group (vs. pyrazole in ) enhances metabolic stability and enables π-π stacking interactions in biological systems .

1,2,3-Triazoles are more commonly associated with inhibitory activity due to their planar geometry .

Backbone Variability The azetidin-3-ol core in the target compound confers rigidity compared to the flexible methylamine backbone in . This rigidity may improve target selectivity but reduce solubility in non-polar environments.

Biological Activity

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a heterocyclic compound that combines a triazole and an azetidine structure. This unique configuration imparts significant biological activity, making it a subject of interest in pharmaceutical research. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound has the IUPAC name This compound with the molecular formula C6H10N4O2HClC_6H_{10}N_4O\cdot 2HCl. The synthesis often involves cyclization reactions between 1-methyl-1H-1,2,3-triazole and azetidin-3-ol under specific catalytic conditions .

Synthetic Route Overview

StepReagentsConditions
Cyclization1-methyl-1H-1,2,3-triazole + azetidin-3-olCatalytic environment
PurificationSolvent extractionStandard purification techniques

Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets. Studies indicate that this compound exhibits:

Antimicrobial Activity: It has shown effectiveness against several bacterial strains, potentially acting as a β-lactamase inhibitor .

Antiviral Properties: The triazole moiety is known for its ability to inhibit viral replication pathways .

Enzyme Inhibition: The compound has been reported to modulate enzyme activities involved in metabolic pathways, which suggests potential applications in metabolic disorders .

The mechanism through which 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol exerts its biological effects involves:

  • Hydrogen Bonding: The triazole ring can form hydrogen bonds with active site residues of enzymes or receptors.
  • Metal Ion Coordination: The compound can coordinate with metal ions, influencing enzyme activity.
  • Substitution Reactions: The azetidine structure allows for further functionalization that can enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties against resistant strains of Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Antiviral Activity

Research conducted on the antiviral potential against influenza viruses indicated that the compound inhibited viral replication by interfering with viral RNA synthesis pathways .

Study 3: Enzyme Modulation

In vitro assays showed that this compound could inhibit key enzymes involved in glucose metabolism, suggesting a role in managing diabetes-related conditions .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by azetidine ring closure .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) to isolate intermediates.
  • Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride form .

Q. Optimization Parameters :

ParameterExample ConditionsSource
Temperature60–80°C for cyclization
CatalystCuI (1–5 mol%)
Reaction Time12–24 hours for triazole formation

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis is performed to resolve atomic positions.
  • Refinement Software : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of hydrogen bonding and disorder .

Q. Key SHELXL Features :

FeatureApplicationReference
Hydrogen BondingAutomated placement and refinement
Twinning AnalysisHigh-resolution data refinement

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : ≥95% purity confirmed using C18 columns with acetonitrile/water gradients .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 6 months) using NMR and mass spectrometry .

Q. Example Purity Data :

BatchPurity (HPLC)Storage ConditionsSource
Lot A95%-20°C, anhydrous

Q. How can solubility profiles guide solvent selection for biological assays?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in PBS, DMSO, or ethanol.

  • Typical Solubility :

    SolventSolubility (mg/mL)Source
    DMSO>50
    Water~10 (pH-dependent)

Advanced Research Questions

Q. What computational strategies elucidate the compound’s mechanistic role in biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .
  • MD Simulations : GROMACS for stability analysis over 100-ns trajectories.

Q. Example Parameters :

SoftwareApplicationReference
AutoDock VinaBinding affinity prediction
GROMACSConformational stability

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the triazole’s methyl group or azetidine’s hydroxyl position .
  • Bioactivity Assays : Test against kinase panels or bacterial strains (e.g., MIC determination).

Q. Example Modifications :

SubstituentBioactivity ChangeSource
1,2,4-TriazoleReduced kinase inhibition
Azetidine N-methylEnhanced solubility

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

  • Rodent Models : Use osteoarthritis (OA) models (e.g., surgically induced OA in rats) to assess chondroprotective effects .
  • Dosing Regimens : Oral administration (10–50 mg/kg/day) with pharmacokinetic monitoring.

Q. How does the compound’s stability in physiological buffers impact experimental design?

Methodological Answer:

  • Buffer Compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .

  • Half-Life :

    ConditionHalf-Life (hours)Source
    PBS, 37°C48
    Acidic pH12

Q. Can this compound serve as a synthon for PROTACs or other bifunctional molecules?

Methodological Answer:

  • PROTAC Design : The azetidine-triazole core acts as a linker between E3 ligase and target protein ligands .

  • Example Applications :

    Building BlockTarget ProteinSource
    Azetidin-3-olBRD4 or VHL ligands

Q. What spectroscopic techniques resolve tautomeric or conformational ambiguities?

Methodological Answer:

  • NMR Analysis : 1^1H-13^13C HSQC and NOESY to distinguish triazole tautomers .
  • X-ray Crystallography : Definitive resolution of solid-state conformation .

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